Dimethylethylamine-N-oxide

Overview

Description

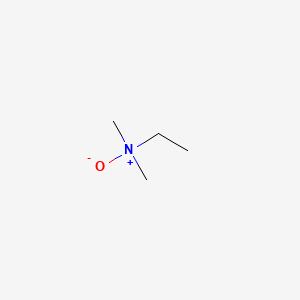

Dimethylethylamine-N-oxide is an organic compound belonging to the class of trialkyl amine oxides. It is a derivative of dimethylethylamine, where the nitrogen atom is bonded to an oxygen atom, forming an N-oxide. This compound is known for its use in various industrial processes and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylethylamine-N-oxide can be synthesized through the oxidation of dimethylethylamine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained to ensure the complete conversion of dimethylethylamine to its N-oxide form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dimethylethylamine-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxides.

Reduction: Reduction reactions can convert the N-oxide back to dimethylethylamine.

Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

Oxidation: Higher oxides or complex nitrogen-oxygen compounds.

Reduction: Dimethylethylamine.

Substitution: Compounds with different functional groups replacing the N-oxide.

Scientific Research Applications

Dimethylethylamine-N-oxide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its role in biological systems and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethylethylamine-N-oxide involves its interaction with various molecular targets. In biological systems, it can act as an oxidizing agent, influencing metabolic pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, thereby participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Trimethylamine-N-oxide: Another trialkyl amine oxide with similar properties but different molecular structure.

Triethylamine-N-oxide: Similar in function but with different alkyl groups attached to the nitrogen atom.

Uniqueness

Dimethylethylamine-N-oxide is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other amine oxides, making it valuable in specific industrial and research contexts.

Biological Activity

Dimethylethylamine-N-oxide (DMEAO) is a metabolite derived from dimethylethylamine (DMEA), an aliphatic tertiary amine. The biological activity of DMEAO has been studied in various contexts, including its metabolic pathways, pharmacological effects, and potential applications in medicine.

Metabolism and Excretion

DMEAO is primarily formed through the biotransformation of DMEA in humans. A study involving four healthy volunteers exposed to different concentrations of DMEA showed that DMEAO accounted for approximately 90% of the combined excretion of both compounds in urine. The half-lives for DMEA and DMEAO were found to be 1.3 hours and 3.0 hours, respectively, indicating that DMEAO persists longer in the body than its precursor .

Pharmacological Properties

Toxicity and Safety:

Research indicates that DMEAO exhibits significantly lower toxicity compared to its parent compound, DMEA. In animal studies, while DMEA showed acute toxicity with a mean lethal dose (LD50) of around 800 mg/kg, DMEAO demonstrated much weaker toxicity, making it a safer alternative for certain applications .

Antidepressant Activity:

DMEAO has been noted for its potential antidepressant properties. The N-oxides derived from dimethylamines have been linked to therapeutic effects in treating depressive conditions. This suggests that DMEAO may retain some pharmacological activity while being less toxic than its parent amine .

Case Studies and Research Findings

-

Human Exposure Study:

- In a controlled exposure study, subjects inhaled varying concentrations of DMEA. The results indicated that urinary excretion patterns followed a biphasic pattern, with significant amounts of DMEAO detected post-exposure. This study highlighted the metabolic conversion efficiency of DMEA to DMEAO and provided insights into the compound's pharmacokinetics .

- Animal Toxicity Studies:

Comparative Biological Activity Table

| Property | Dimethylethylamine (DMEA) | This compound (DMEAO) |

|---|---|---|

| Toxicity (LD50) | ~800 mg/kg | Significantly lower |

| Half-life in Plasma | 1.3 hours | 3.0 hours |

| Urinary Excretion | High initial phase | Sustained over longer periods |

| Pharmacological Activity | Potentially harmful | Antidepressant properties suggested |

Properties

IUPAC Name |

N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECBYDXMJQGFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185689 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31820-06-1 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.